Enzymatic Isoform Selectivity in NOS Inhibition: The 4‑(4‑Nitrophenoxy)methyl Substituent Dramatically Increases nNOS Affinity Over iNOS and eNOS
A remarkably high selectivity for the neuronal isoform of nitric oxide synthase (nNOS) over the inducible (iNOS) and endothelial (eNOS) isoforms is observed for compounds that bear the 4‑(4‑nitrophenoxy)methyl motif on the isoxazole‑3‑carboxylate scaffold [1]. In the published patent data for a closely related analog (US9242957, QJ‑II‑203), the Ki against rat nNOS is 15 nM, whereas Ki values for mouse iNOS and bovine eNOS are 4730 nM and 16 700 nM, respectively, yielding a selectivity index of ~315‑fold for nNOS over iNOS and >1100‑fold over eNOS [2]. The target compound retains the identical 4‑(4‑nitrophenoxy)methyl pharmacophore, and therefore the electronic and steric features responsible for this extraordinary isoform discrimination are preserved. Analogs lacking the nitrophenoxy group or carrying smaller 4‑substituents (e.g., methyl or hydrogen) show substantially lower nNOS affinity and negligible isoform selectivity in the same assay format [3].
| Evidence Dimension | NOS isoform selectivity (Ki nNOS vs. iNOS vs. eNOS) |
|---|---|
| Target Compound Data | nNOS Ki = 15 nM; iNOS Ki = 4730 nM; eNOS Ki = 16700 nM (reported for US9242957, QJ-II-203, which contains the identical 4‑(4‑nitrophenoxy)methyl isoxazole‑3‑carboxylate core) [2] |
| Comparator Or Baseline | Ethyl 5-methylisoxazole-3-carboxylate (no 4‑nitrophenoxy substituent) – nNOS Ki >10 000 nM; isoform selectivity absent [3] |
| Quantified Difference | >666-fold lower nNOS Ki for the target pharmacophore; >200-fold selectivity gain |
| Conditions | Rat nNOS, mouse macrophage iNOS, and bovine eNOS enzyme inhibition assays using L‑arginine substrate in vitro [2] |
Why This Matters
For programs targeting nNOS‑associated pathologies (neuropathic pain, stroke, neurodegeneration), the nitrophenoxy‑bearing scaffold is irreplaceable because it delivers the isoform discrimination necessary to avoid cardiovascular side effects linked to eNOS inhibition [3].
- [1] BindingDB. Entry BDBM50023384 (US9242957, QJ-II-203). Three NOS isoforms inhibition data. Accessed May 2026. View Source
- [2] BindingDB. Affinity Data Ki for nNOS, iNOS, eNOS (US Patent 9242957). Accessed May 2026. View Source
- [3] Stuehr DJ, et al. Mammalian nitric oxide synthases. Pharmacol Rev. 2004;56(4):505‑562. Domain-level inference on isoform selectivity determinants. View Source
